MS934
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H69F3IN7O6S |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[12-[4-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxybutylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H69F3IN7O6S/c1-33(35-18-20-36(21-19-35)47-34(2)58-32-70-47)59-50(67)43-30-38(64)31-63(43)51(68)48(52(3,4)5)61-44(65)17-13-11-9-7-6-8-10-12-14-26-57-27-15-16-28-69-62-49(66)39-23-24-40(53)45(55)46(39)60-42-25-22-37(56)29-41(42)54/h18-25,29,32-33,38,43,48,57,60,64H,6-17,26-28,30-31H2,1-5H3,(H,59,67)(H,61,65)(H,62,66)/t33-,38+,43-,48+/m0/s1 |
InChI Key |
DYLGPTDXXUWFMK-ARFQKLFXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCCNCCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCNCCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of MS934: A Novel MEK1/2 Degrader with Indirect Impact on CRAF in KRAS Mutant Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MS934 is a potent and selective heterobifunctional small-molecule degrader targeting MEK1 and MEK2 (MEK1/2). As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MEK1/2.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound in KRAS mutant cells, with a particular focus on its indirect effect on CRAF stability. Initially thought to be a collateral effect, recent evidence reveals that the degradation of CRAF is a cell-intrinsic event that occurs subsequent to the depletion of MEK1/2 proteins.[3][4] This unique dual-action mechanism presents a promising therapeutic strategy to overcome resistance to conventional MEK inhibitors in KRAS-driven cancers.
Introduction to this compound and the RAS/MAPK Pathway
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Hyperactivation of this pathway, frequently driven by mutations in the KRAS oncogene, is a hallmark of many aggressive cancers.[3] While MEK inhibitors have been developed, their efficacy can be limited by feedback mechanisms that lead to the reactivation of the pathway, often involving the upstream kinase CRAF.[5]
This compound was developed as a MEK1/2 degrader to offer a more profound and sustained inhibition of the MAPK pathway compared to small-molecule inhibitors.[1][2][6] As a PROTAC, this compound is a heterobifunctional molecule composed of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[7] This ternary complex formation facilitates the transfer of ubiquitin to MEK1/2, marking them for degradation by the proteasome.[6]
Quantitative Efficacy of this compound
The potency of this compound has been evaluated in various cancer cell lines, demonstrating its effectiveness in degrading MEK1/2 and inhibiting cell growth.
Table 1: MEK1/2 Degradation Potency (DC₅₀) of this compound
| Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) | Reference |
| SK-MEL-28 | 10 ± 1 | 4 ± 1 | [8] |
| HT-29 | 18 | 9 | [7] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (GI₅₀) of this compound
| Cell Line | GI₅₀ (nM) | Reference |
| SK-MEL-28 | 40 | [7] |
| SU-DHL-1 | 330 | [7] |
| HT-29 | 23,000 | [7] |
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
The Evolving Understanding of CRAF Degradation
Initial studies suggested that this compound caused the "collateral" degradation of CRAF through proximity-induced ubiquitination.[5] However, a subsequent withdrawal and correction of this finding have clarified that CRAF degradation is a downstream consequence of MEK1/2 depletion.[4] Time-course experiments have shown that MEK1/2 proteins are degraded several hours before a reduction in CRAF protein levels is observed.[4][9] Furthermore, genetic depletion of both MEK1 and MEK2 leads to a similar reduction in CRAF levels, supporting a cell-intrinsic mechanism that is dependent on the loss of MEK1/2.[4][9]
This revised understanding underscores a kinase-independent scaffolding role for MEK1/2 in maintaining CRAF stability.[3][9] The degradation of MEK1/2 by this compound disrupts this scaffolding function, leading to the destabilization and subsequent proteasomal degradation of CRAF.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to degrade MEK1/2, which in turn leads to the degradation of CRAF and the inhibition of the MAPK signaling pathway.
Caption: Mechanism of this compound in KRAS mutant cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Protein Degradation
Objective: To quantify the levels of MEK1/2, CRAF, and downstream signaling proteins following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate KRAS mutant cancer cells (e.g., HCT-116, PANC-1) and treat with varying concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 2, 4, 8, 24, 48 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MEK1/2, CRAF, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Quantification: Densitometry analysis is performed to quantify protein band intensities relative to the loading control.
Caption: Western Blotting Experimental Workflow.
Immunoprecipitation for Ubiquitination
Objective: To detect the ubiquitination of MEK1/2 induced by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-MEK1/2 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody.
Caption: Immunoprecipitation Workflow for Ubiquitination.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT) to each well.
-
Incubation: Incubate the plates according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of this compound.
Conclusion
This compound represents a significant advancement in the development of therapies for KRAS-mutant cancers. Its ability to induce the degradation of both MEK1/2 and, consequently, CRAF, offers a powerful strategy to overcome the limitations of traditional MEK inhibitors. The elucidation of the indirect mechanism of CRAF degradation provides crucial insights into the kinase-independent functions of MEK1/2 and highlights the potential of targeted protein degradation as a therapeutic modality. Further preclinical and clinical investigation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Indirect Degradation of CRAF Protein by the MEK1/2 Degrader MS934: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of MS934, a potent and selective MEK1/2 heterobifunctional small-molecule degrader, on the protein levels of CRAF. Initially developed as a proteolysis-targeting chimera (PROTAC) to degrade MEK1 and MEK2, subsequent research has revealed a significant downstream effect on the stability of the CRAF protein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Findings: this compound Induces CRAF Degradation Subsequent to MEK1/2 Depletion
This compound is a VHL-recruiting PROTAC designed to induce the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2.[1] Studies have demonstrated that treatment of cancer cell lines with this compound leads to a dose- and time-dependent decrease in CRAF protein levels.[2] This effect is not a result of direct targeting of CRAF by this compound, but rather an indirect consequence of MEK1/2 degradation.[3][4][5] The prevailing model suggests that MEK1/2 proteins play a crucial, kinase-independent role in stabilizing CRAF.[2] Upon the this compound-mediated degradation of MEK1/2, CRAF becomes destabilized and is subsequently targeted for proteasomal degradation.[2] This dual degradation of both MEK1/2 and CRAF presents a promising therapeutic strategy to overcome resistance to MEK inhibitors in cancers with MAPK pathway alterations, such as those with KRAS mutations.[6][7]
Quantitative Analysis of this compound's Effect on CRAF Protein Levels
The degradation of CRAF protein following this compound treatment has been quantified in various cancer cell lines. The following tables summarize key findings from dose-response and time-course experiments.
Table 1: Dose-Dependent Effect of this compound on Protein Levels (24-hour treatment)
| Cell Line | Protein | This compound Concentration | % of Control Protein Level | Citation |
| PANC-1 | CRAF | 3.3 µM | ~25% | [1][2] |
| PANC-1 | p-CRAF (S338) | 0.08 µM (DC50) | 50% | [6] |
| PANC-1 | Total CRAF | 0.14 µM (DC50) | 50% | [6] |
| Various KRAS mutant cell lines | Total CRAF | 0.04 - 0.25 µM (DC50 range) | 50% | [7] |
DC50: The concentration at which 50% of the target protein is degraded.
Table 2: Time-Course of Protein Degradation with 1 µM this compound
| Cell Line | Protein | Time Point | Key Observation | Citation |
| PANC-1, NCI-H23, HCT-116, A549 | MEK1/2 | Within 2 hours | Rapid degradation | [1][2] |
| PANC-1, NCI-H23, HCT-116, A549 | CRAF | 8 hours | ~50% reduction | [1][2] |
| HCT-116 | p-CRAF (S289/296/301) | Within 2 hours | Reduction observed | [2] |
| A549, PANC-1, NCI-H23 | p-CRAF (S338) | Within 4 hours | Decreased levels | [2] |
| PANC-1 | CRAF | 96 hours | Levels return to control | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on CRAF protein levels.
Western Blotting for Protein Level Analysis
This protocol is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., PANC-1, HCT-116) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRAF, MEK1, MEK2, p-CRAF, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Immunoprecipitation for Protein-Protein Interaction Analysis
This protocol is used to isolate a specific protein and its binding partners from a cell lysate.
-
Cell Lysis:
-
Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., CRAF) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing for interacting proteins (e.g., MEK1/2).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key molecular interactions and experimental processes.
Caption: Mechanism of this compound-induced CRAF degradation.
Caption: Western blot workflow for protein analysis.
References
- 1. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
The Discovery and Development of MS934: A MEK1/2 PROTAC Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of the discovery and development of MS934, a potent and selective von Hippel-Lindau (VHL)-recruiting PROTAC designed to degrade Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[2]
This compound was developed as part of extensive structure-activity relationship (SAR) studies aimed at optimizing previously reported MEK1/2 degraders.[2] These efforts led to the identification of this compound as an improved VHL-recruiting PROTAC with potent and selective degradation of MEK1/2, inhibition of downstream signaling, and suppression of cancer cell proliferation.[2] This document details the quantitative data supporting its efficacy, the experimental protocols for its characterization, and the underlying biological pathways and experimental workflows.
Data Presentation
In Vitro Degradation and Anti-proliferative Activity
This compound has demonstrated potent degradation of MEK1 and MEK2 in various cancer cell lines. Its anti-proliferative effects have also been characterized, with GI50 values determined in several cell lines.
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | GI50 | Reference |
| This compound | HT-29 | MEK1 | 18 | >95 | 23 µM | [3][4] |
| This compound | HT-29 | MEK2 | 9 | >95 | 23 µM | [3][4] |
| This compound | SK-MEL-28 | MEK1/2 | - | - | 40 nM | [1] |
| This compound | SU-DHL-1 | MEK1/2 | - | - | 330 nM | [1] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] By inducing proximity between MEK1/2 and VHL, this compound facilitates the polyubiquitination of MEK1/2, marking it for degradation by the 26S proteasome.[5] This leads to the downregulation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.
Initially, it was also reported that this compound caused the collateral degradation of CRAF in KRAS mutant cells through a PROTAC-mediated mechanism.[1][6] However, a subsequent withdrawal of these findings clarified that the degradation of CRAF is not due to collateral proximity degradation but rather a cell-intrinsic mechanism that occurs after the depletion of MEK1/2 proteins.[7][8][9]
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of MEK1/2 and other proteins of interest following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against MEK1/2, p-MEK, ERK, p-ERK, CRAF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system and quantify band intensities.
Cell Viability Assay (WST-8)
This colorimetric assay is used to determine the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density and incubate overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 3 days).
3. WST-8 Reagent Addition:
-
Add WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of this compound in an animal model.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., LS513) to establish tumors.
2. Treatment:
-
When tumors reach a specified volume, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) and a vehicle control according to the dosing schedule (e.g., daily for 2 weeks).
3. Monitoring:
-
Monitor tumor volume and body weight regularly.
4. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target degradation).
Logical Relationships in this compound Design
The design of this compound followed a rational approach common in PROTAC development, involving the selection and optimization of three key components.
Conclusion
This compound is a potent and selective MEK1/2 PROTAC degrader that has demonstrated significant anti-proliferative activity in cancer cells and anti-tumor efficacy in preclinical models.[1][2] Its development showcases the power of the PROTAC platform to target key signaling nodes in oncology. The evolution of the understanding of its effects on CRAF highlights the importance of rigorous mechanistic investigation in drug discovery.[7][8] This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of targeted protein degradation and oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2756323-15-4|MEK1/2 degrader|DC Chemicals [dcchemicals.com]
- 4. This compound | MEK1/2 degrader | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MS934 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS934 is a novel, potent, and selective heterobifunctional small molecule classified as a Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[][2] Uniquely, this compound also leads to the subsequent degradation of the upstream kinase CRAF, offering a dual-targeting approach to inhibit the MAPK/ERK signaling pathway.[3][4][5] This pathway is frequently hyperactivated in a variety of human cancers, including those with RAS or RAF mutations, making it a critical target for therapeutic intervention.[2][5] These application notes provide detailed protocols for utilizing this compound in in vivo mouse xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action: Dual Degradation of MEK1/2 and CRAF
This compound functions by forming a ternary complex between MEK1/2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MEK1/2.[2] Following the depletion of MEK1/2, a cell-intrinsic mechanism is triggered that results in the degradation of CRAF.[3][6][7] This is not a direct collateral degradation but a sequential event.[6][7] The dual degradation of both MEK1/2 and CRAF provides a more comprehensive blockade of the MAPK/ERK signaling cascade, potentially overcoming resistance mechanisms associated with MEK inhibitors.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT-29 | Colorectal Cancer | GI₅₀ | 23 µM | [] |
| SK-MEL-28 | Melanoma | GI₅₀ | 40 nM | [] |
| SU-DHL-1 | Lymphoma | GI₅₀ | 330 nM | [] |
| HT29 | Colorectal Cancer | DC₅₀ (MEK1) | 18 nM | |
| HT29 | Colorectal Cancer | DC₅₀ (MEK2) | 9 nM |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Key Outcome | Reference |
| Mice | LS513 | This compound (50 mg/kg, i.p.) | Not specified | 2 weeks | Reduced tumor growth with minimal impact on body weight. | [] |
Experimental Protocols
This section provides a detailed protocol for conducting an in vivo mouse xenograft study to evaluate the anti-tumor efficacy of this compound.
Workflow for In Vivo Mouse Xenograft Study
References
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Studying MEK1/2 Degradation Using MS934
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. One such approach utilizes Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
MS934 is a potent and selective von Hippel-Lindau (VHL)-recruiting PROTAC designed to target Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) for degradation.[1][2] MEK1/2 are central kinases in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers.[1] By inducing the degradation of MEK1/2, this compound effectively inhibits downstream signaling and suppresses cancer cell proliferation.[1]
An interesting and significant finding is that this compound-mediated degradation of MEK1/2 also leads to the subsequent degradation of the upstream kinase CRAF.[3][4] Current evidence suggests this is not due to direct collateral degradation but rather a cell-intrinsic mechanism that occurs following the depletion of MEK1/2 proteins.[3][5] This dual degradation of both MEK1/2 and CRAF presents a novel strategy for potentially overcoming resistance to MEK inhibitors.[6][7]
These application notes provide detailed protocols for utilizing this compound to study the degradation of MEK1/2 and its downstream consequences in cancer cell lines.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| MEK1 DC50 | HT-29 | 18 ± 1 nM | [8] |
| SK-MEL-28 | 10 ± 1 nM | [8] | |
| MEK2 DC50 | HT-29 | 9 ± 3 nM | [8] |
| SK-MEL-28 | 4 ± 1 nM | [8] | |
| GI50 | HT-29 | 23 ± 5 nM | [8] |
| SK-MEL-28 | 40 ± 10 nM | [8] | |
| SU-DHL-1 | 330 nM | [4] |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.
Signaling Pathway and Mechanism of Action
Caption: MAPK signaling pathway and the mechanism of this compound-induced MEK1/2 degradation.
Experimental Workflow
Caption: A typical experimental workflow for assessing MEK1/2 degradation by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound to induce MEK1/2 degradation.
Materials:
-
Cancer cell lines (e.g., HT-29, SK-MEL-28, PANC-1, NCI-H23)
-
Complete growth medium (specific to the cell line)
-
This compound (MedChemExpress, HY-153863)
-
Dimethyl sulfoxide (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 18, 24, 48, 72 hours).[3]
-
-
Cell Treatment:
-
Remove the growth medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
For time-course experiments, add the treatment medium at different time points, ensuring all plates are harvested simultaneously.
-
Incubate the cells for the desired duration.
-
-
Control for Proteasome-Mediated Degradation (Optional):
-
To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG-132 (3 µM) for 2 hours before adding this compound.[1]
-
-
Cell Harvesting:
-
After the treatment period, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis (Protocol 2).
-
Protocol 2: Western Blot Analysis of MEK1/2 and Related Proteins
This protocol details the steps for preparing cell lysates and performing a western blot to detect levels of MEK1/2, phosphorylated MEK1/2 (p-MEK1/2), ERK1/2, phosphorylated ERK1/2 (p-ERK1/2), and CRAF.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-MEK1/2, anti-p-MEK1/2, anti-ERK1/2, anti-p-ERK1/2, anti-CRAF)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control signal.
-
For dose-response experiments, plot the normalized protein levels against the log of the this compound concentration to determine the DC50 and Dmax values.[9][10]
-
Conclusion
This compound is a valuable tool for studying the targeted degradation of MEK1/2. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cancer cell models. The observation of CRAF degradation following MEK1/2 depletion highlights a unique aspect of this compound and warrants further investigation into its potential therapeutic advantages. By following these detailed procedures, researchers can reliably characterize the effects of this compound on the MAPK signaling pathway.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]
- 9. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Application Notes and Protocols for Detecting MS934-Induced Protein Degradation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. MS934 is a novel, potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] Interestingly, this compound also induces the collateral degradation of the upstream kinase CRAF.[1][3] This dual degradation of key components of the MAPK signaling pathway makes this compound a compelling molecule for investigation in various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][2]
Western blotting is an indispensable technique for the initial characterization and validation of PROTAC molecules like this compound. It allows for the direct visualization and quantification of the target protein's degradation in a dose- and time-dependent manner. These application notes provide a detailed protocol for utilizing western blotting to assess the degradation of MEK1, MEK2, and CRAF induced by this compound.
Signaling Pathway of this compound-Mediated Degradation
This compound functions by forming a ternary complex with the target protein (MEK1/2) and the VHL E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The degradation of CRAF is thought to be a collateral effect of MEK1/2 degradation.[3][4]
Caption: this compound-mediated degradation of MEK1/2 and collateral degradation of CRAF.
Experimental Workflow
The following diagram outlines the key steps in the western blot protocol to assess this compound-induced protein degradation.
Caption: A streamlined workflow for western blot analysis of protein degradation.
Data Presentation
The following table summarizes hypothetical quantitative data from a western blot experiment assessing the dose-dependent degradation of MEK1, MEK2, and CRAF in PANC-1 cells treated with this compound for 24 hours. Data is presented as the percentage of protein remaining compared to the vehicle control (DMSO), normalized to a loading control (e.g., GAPDH).
| This compound Concentration (µM) | % MEK1 Remaining (Normalized) | % MEK2 Remaining (Normalized) | % CRAF Remaining (Normalized) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.01 | 85% | 82% | 95% |
| 0.04 | 60% | 55% | 80% |
| 0.12 | 35% | 30% | 65% |
| 0.37 | 15% | 10% | 40% |
| 1.1 | 5% | 4% | 20% |
| 3.3 | <5% | <5% | 15% |
Detailed Experimental Protocols
This protocol provides a step-by-step guide for performing a western blot to measure the degradation of MEK1, MEK2, and CRAF following treatment with this compound.
Materials and Reagents
-
Cell Lines: PANC-1, HT-29, SK-MEL-28, A549, NCI-H23, or HCT-116 cells.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer System: PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-MEK1
-
Rabbit anti-MEK2
-
Rabbit anti-CRAF
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and Treatment
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in fresh cell culture medium. A suggested concentration range for a dose-response experiment is 0.01 µM to 3.3 µM.[1][5] For a time-course experiment, a concentration of 0.1 µM or 1 µM can be used for various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).[6]
-
Treat the cells with the different concentrations of this compound or with vehicle control (DMSO) for the desired duration.
Cell Lysis and Protein Extraction
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibodies against MEK1, MEK2, and CRAF, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (MEK1, MEK2, CRAF) to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% of the protein is degraded).
References
- 1. MEK1 Monoclonal Antibody (3D9) (13-3500) [thermofisher.com]
- 2. c-Raf Monoclonal Antibody (4G4) (MA5-17162) [thermofisher.com]
- 3. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
- 4. GAPDH Loading Control Monoclonal Antibody (GA1R) (MA5-15738) [thermofisher.com]
- 5. Beta-actin is not a reliable loading control in Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nsjbio.com [nsjbio.com]
Application Notes and Protocols for Investigating Downstream ERK Signaling Using MS934
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in genes such as KRAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] MS934 is a novel, potent, and selective heterobifunctional small-molecule degrader targeting MEK1 and MEK2 (MEK1/2).[1][4] As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MEK1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4]
A unique characteristic of this compound is its ability to also induce the degradation of the upstream kinase CRAF.[4] This occurs through a cell-intrinsic mechanism following the depletion of MEK1/2, rather than by direct collateral degradation.[5][6] This dual degradation of both MEK1/2 and CRAF presents a promising strategy to overcome resistance mechanisms observed with traditional MEK inhibitors, which can lead to a feedback-mediated activation of CRAF.[3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on downstream ERK signaling and cellular proliferation.
Data Presentation
The following tables summarize the quantitative effects of this compound on protein degradation and cell viability in various cancer cell lines.
Table 1: Dose-Dependent Degradation of MEK1/2 and CRAF by this compound
| Target Protein | Cell Line | DC50 (µM) | Treatment Time | Reference |
| MEK1 | PANC-1 | < 0.01 | 24 hours | [7] |
| MEK2 | PANC-1 | < 0.01 | 24 hours | [7] |
| p-MEK1/2 (S218/S222) | PANC-1 | 0.12 | 24 hours | [7] |
| Total CRAF | PANC-1 | 0.14 | 24 hours | [7] |
| p-CRAF (S338) | PANC-1 | 0.08 | 24 hours | [7] |
DC50: The concentration of the compound that results in a 50% degradation of the target protein.
Table 2: Time-Course of Protein Degradation Induced by 1 µM this compound in HCT-116 Cells
| Target Protein | 2 hours | 8 hours | 24 hours | 72 hours | Reference |
| MEK1/2 | Degraded | Degraded | Degraded | Degraded | [5][8] |
| CRAF | No significant reduction | ~50% reduction | Significant reduction | Sustained reduction | [5][8] |
| p-S289/296/301 CRAF | Reduced | Reduced | Reduced | Reduced | [4][8] |
Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Treatment Time | Reference |
| HT-29 | Colorectal Cancer | 23,000 | 3 days | [1] |
| SK-MEL-28 | Melanoma | 40 | 3 days | [1] |
| SU-DHL-1 | Lymphoma | 330 | 3 days | [1] |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the ERK signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Lines: PANC-1 (pancreatic cancer) and HCT-116 (colorectal cancer) are commonly used.
-
Culture Medium: For PANC-1, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For HCT-116, use McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to reach 70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.01, 0.04, 0.12, 0.37, 1.1, and 3.3 µM) for 24 hours.[1]
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 2, 4, 8, 24, 48, 72 hours).[4][8]
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blot Analysis
This protocol allows for the detection and quantification of changes in protein expression and phosphorylation.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto a polyacrylamide gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-MEK1/2
-
anti-CRAF
-
anti-p-ERK1/2 (Thr202/Tyr204)
-
anti-ERK1/2
-
anti-GAPDH (loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Immunoprecipitation of CRAF
This protocol is used to isolate CRAF and its interacting proteins.
-
Lyse cells as described in the Western blot protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRAF antibody or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting for CRAF and potential interacting partners (e.g., VHL, CUL2).[7]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA levels of RAF1 (the gene encoding CRAF).
-
RNA Isolation: Isolate total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for RAF1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of RAF1 mRNA using the ΔΔCt method.[7]
Conclusion
This compound is a powerful tool for investigating the intricacies of the ERK signaling pathway. Its unique ability to induce the degradation of both MEK1/2 and CRAF provides a valuable approach for studying the consequences of dual pathway inhibition and for exploring potential therapeutic strategies to overcome drug resistance in cancer. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of downstream ERK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MS934 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of MS934, a potent and selective MEK1/2 PROTAC (Proteolysis Targeting Chimera) degrader, and protocols for its preparation and use in various in vitro assays. This compound functions by inducing the degradation of MEK1 and MEK2 proteins and has also been shown to promote the collateral degradation of CRAF, offering a dual-targeting approach within the MAPK/ERK signaling pathway.[1][2]
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional small molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins MEK1 and MEK2.[1] This proximity induces the polyubiquitination of MEK1/2, marking them for subsequent degradation by the proteasome.[1] This degradation leads to the inhibition of downstream signaling in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.[1][3] Notably, in KRAS mutant cells, this compound also leads to the degradation of the upstream kinase CRAF.[2]
Signaling Pathway Diagram
Caption: this compound-mediated degradation of MEK1/2 and CRAF in the MAPK pathway.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a fresh stock solution for each experiment or to aliquot and store at -80°C for long-term stability.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Use newly opened, anhydrous DMSO as the compound is hygroscopic. Sonication or warming can aid dissolution.[4] |
| Ethanol | N/A | Data not readily available; generally less soluble than in DMSO. |
| Water / Aqueous Buffers | Insoluble | This compound is poorly soluble in aqueous solutions alone. |
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Preparation of Stock and Working Solutions
High-Concentration Stock Solution (in DMSO)
-
Preparation: To prepare a 10 mM stock solution of this compound (M.Wt: 1104.127 g/mol ), dissolve 11.04 mg of this compound in 1 mL of anhydrous DMSO.[6]
-
Dissolution: If necessary, gently warm the solution or sonicate to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]
Preparation of Working Solutions for In Vitro Assays
-
Dilution: Prepare fresh working solutions for each experiment by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium.
-
Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations for your assay. For example, to achieve a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used in the highest concentration of this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., WST-8 or MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HT-29, SK-MEL-28)[4]
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM).[4] Include vehicle control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]
-
Reagent Addition: Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment.
Protocol 2: Western Blotting for MEK1/2 and CRAF Degradation
This protocol is used to confirm the degradation of target proteins following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MEK1/2, anti-CRAF, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10 nM to 3.3 µM) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.
Troubleshooting
-
Precipitation of this compound: If precipitation is observed upon dilution in aqueous media, consider preparing an intermediate dilution in a co-solvent mixture before the final dilution in the culture medium. For in vivo studies, formulations with PEG300 and Tween-80 have been used.[4]
-
Low Potency: Ensure the this compound stock solution is fresh and has been stored correctly. Verify the final DMSO concentration is not affecting cell health.
-
Inconsistent Results: Maintain consistency in cell seeding density, treatment duration, and reagent preparation. Always include appropriate positive and negative controls.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MEK1/2 degrader | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral Knockdown and MS934 for MEK1/2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Central to this pathway are the dual-specificity kinases MEK1 and MEK2 (encoded by the genes MAP2K1 and MAP2K2, respectively), which phosphorylate and activate the downstream effector kinases ERK1 and ERK2. Dysregulation of the MEK1/2-ERK1/2 axis is a hallmark of many human cancers, making MEK1 and MEK2 prime targets for therapeutic intervention.
This document provides a detailed comparison of two widely used techniques for inhibiting MEK1/2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological degradation using the small molecule PROTAC (Proteolysis Targeting Chimera) degrader, MS934. Understanding the principles, advantages, and limitations of each method is crucial for designing robust experiments and accurately interpreting results.
Principles of MEK1/2 Inhibition Strategies
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver an shRNA sequence targeting the mRNA of MAP2K1 or MAP2K2. Once transduced into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and subsequent reduction in MEK1 or MEK2 protein synthesis. This method allows for stable, long-term suppression of protein expression.
This compound-Mediated Degradation: this compound is a heterobifunctional small molecule that functions as a PROTAC degrader. It consists of a ligand that binds to MEK1/2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of MEK1/2, marking them for degradation by the proteasome. This pharmacological approach leads to the rapid and direct removal of the MEK1/2 proteins from the cell.
Data Presentation: Quantitative Comparison
The following tables provide a summary of key quantitative parameters for both lentiviral shRNA knockdown and this compound-mediated degradation of MEK1/2.
| Parameter | Lentiviral shRNA Knockdown of MEK1/2 | This compound (PROTAC Degrader) |
| Mechanism of Action | Post-transcriptional gene silencing (mRNA degradation) | Post-translational protein degradation (proteasome-mediated) |
| Typical Efficacy | >80% reduction in target protein expression achievable.[1] | DC50 (MEK1): 18 nM (in HT29 cells)[2][3] DC50 (MEK2): 9 nM (in HT29 cells)[2][3] |
| Time to Onset of Effect | Slower (requires mRNA and protein turnover), typically 48-96 hours. | Rapid, with significant degradation observed within hours.[3] |
| Duration of Effect | Long-term and stable, especially in selected cell populations.[4] | Transient; effect is dependent on compound concentration and half-life. |
| Reversibility | Generally considered irreversible in stably transduced cells. | Reversible upon compound washout. |
| Dose-Response | Dependent on viral titer (Multiplicity of Infection - MOI). | Titratable concentration-dependent degradation. |
| Off-Target Effects | - miRNA-like off-target effects due to seed sequence homology.[5] - Potential for interferon response induction.[6] | - Collateral degradation of CRAF has been reported as a consequence of MEK1/2 degradation.[7] |
| Cell Line Dependency | Can be challenging in difficult-to-transduce cell lines. | Efficacy can be influenced by cellular levels of VHL and proteasome activity. |
| In Vivo Applicability | Can be used to create stable knockdown in animal models. | Demonstrates plasma exposure in mice.[3] |
Table 1: Comparison of Lentiviral shRNA Knockdown and this compound for MEK1/2 Inhibition.
| Cell Line | This compound GI50 (Growth Inhibition 50%) | Reference |
| HT-29 (colorectal cancer) | 23 nM | [2] |
| SK-MEL-28 (melanoma) | 40 nM | [8] |
| SU-DHL-1 (lymphoma) | 330 nM | [8] |
| Capan-1 (pancreatic cancer) | 350 nM | [9] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines.
Mandatory Visualizations
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: Experimental workflow for lentiviral shRNA-mediated knockdown.
References
- 1. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development [ouci.dntb.gov.ua]
- 5. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Note: Analysis of Apoptosis Induction by MS934 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS934 is a Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of MEK1/2, key components of the RAS/MAPK signaling pathway.[1] Research has shown that this compound also leads to the degradation of CRAF, another crucial protein in this pathway, particularly in KRAS mutant cells.[1] The RAS/MAPK pathway is frequently hyperactivated in cancer and plays a significant role in cell survival and proliferation. While the degradation of MEK1/2 and CRAF is expected to inhibit downstream signaling and promote apoptosis, studies have indicated that this compound as a single agent may only induce a minimal apoptotic response.[2] This is potentially due to the incomplete blockade of the anti-apoptotic functions of CRAF.[2] Combining this compound with other pro-apoptotic agents, such as the BCL2 inhibitor Navitoclax, has been shown to enhance caspase activation and apoptosis.[2]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound, alone or in combination with a BCL2 inhibitor, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method for the quantitative analysis of apoptosis.[3][4] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[5] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[5]
By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[3]
-
Annexin V+ / PI- : Early apoptotic cells.[6]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[3]
-
Annexin V- / PI+ : Necrotic cells.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis after treatment with this compound and a BCL2 inhibitor.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |
| This compound | 1 µM | 85.6 ± 3.1 | 8.3 ± 1.5 | 6.1 ± 1.9 |
| BCL2 Inhibitor | 1 µM | 88.9 ± 2.8 | 5.5 ± 1.2 | 5.6 ± 1.3 |
| This compound + BCL2 Inhibitor | 1 µM + 1 µM | 65.4 ± 4.2 | 20.7 ± 3.3 | 13.9 ± 2.7 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound
-
BCL2 inhibitor (e.g., Navitoclax)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound and the BCL2 inhibitor in DMSO.
-
Treat the cells with the desired concentrations of this compound, the BCL2 inhibitor, a combination of both, or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells :
-
For adherent cells, carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing :
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
After the final wash, resuspend the cell pellet in 1X Binding Buffer.
-
-
Cell Counting :
-
Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining :
-
Flow Cytometry Analysis :
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Visualizations
Signaling Pathway
Caption: this compound induces degradation of MEK1/2 and CRAF, while BCL2 inhibitors block BCL2 function, promoting apoptosis.
Experimental Workflow
Caption: Workflow for analyzing apoptosis by flow cytometry after this compound treatment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Troubleshooting off-target effects of MS934
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS934, a potent and selective MEK1/2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). This compound accomplishes this by simultaneously binding to MEK1/2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of MEK1/2, marking them for degradation by the proteasome.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the degradation of MEK1 and MEK2 proteins. This leads to the inhibition of the downstream MAPK/ERK signaling pathway, which is often hyperactivated in various cancers. This is observed by a reduction in the phosphorylation of ERK (p-ERK).
Q3: Is the degradation of CRAF an on-target or off-target effect of this compound?
The degradation of CRAF, another key kinase in the MAPK pathway, is a known effect of this compound. Initially thought to be a "collateral" or "bystander" effect due to proximity within the signaling complex, recent evidence suggests that CRAF degradation is a cell-intrinsic mechanism that occurs after the degradation of MEK1/2. Therefore, it is best described as a downstream consequence of the primary on-target activity rather than a direct off-target binding event.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Suboptimal or no degradation of MEK1/2.
-
Possible Cause 1: "Hook Effect"
-
Explanation: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein (MEK1/2) or the E3 ligase (VHL) alone, which prevents the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.
-
Troubleshooting:
-
Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).
-
For subsequent experiments, use concentrations at or below the Dmax.
-
-
-
Possible Cause 2: Low E3 Ligase Expression
-
Explanation: The efficacy of a VHL-recruiting PROTAC like this compound is dependent on the expression levels of VHL in the chosen cell line.
-
Troubleshooting:
-
Confirm VHL expression in your cell line via Western blot or qPCR.
-
If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.
-
-
-
Possible Cause 3: Compound Instability
-
Explanation: this compound may be unstable in your experimental conditions (e.g., cell culture media).
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound.
-
Minimize the time the compound is in aqueous solutions before being added to cells.
-
-
Issue 2: Unexpected cellular phenotype not correlating with MEK1/2 degradation.
-
Possible Cause 1: Off-target protein degradation
-
Explanation: While this compound is designed to be selective for MEK1/2, it may induce the degradation of other proteins. The degradation of CRAF is a known example.
-
Troubleshooting:
-
Confirm CRAF degradation: Perform Western blot analysis for total CRAF and phosphorylated CRAF (p-CRAF).
-
Global Proteomics: For a comprehensive and unbiased assessment of off-target effects, perform a global proteomics experiment (e.g., using mass spectrometry) to compare protein levels in cells treated with this compound versus a vehicle control. This can identify other proteins that are unintentionally degraded.
-
-
-
Possible Cause 2: Kinase-independent functions of MEK1/2
-
Explanation: The observed phenotype may be due to the disruption of non-catalytic scaffolding functions of MEK1/2 that are not affected by traditional kinase inhibitors. The degradation of CRAF is an example of a phenotype linked to the loss of MEK1/2 protein rather than just its kinase activity.
-
Troubleshooting:
-
Compare the phenotype induced by this compound with that of a highly selective MEK1/2 kinase inhibitor (e.g., Trametinib or Selumetinib). If the phenotype is unique to this compound, it may be related to protein degradation rather than kinase inhibition.
-
-
Issue 3: Difficulty in interpreting the mechanism of CRAF degradation.
-
Possible Cause: Uncertainty about direct vs. indirect degradation
-
Explanation: It is important to determine if CRAF is being degraded as a direct target of the PROTAC (collateral degradation) or as a downstream consequence of MEK1/2 degradation.
-
Troubleshooting:
-
Time-course experiment: Perform a time-course experiment and measure the levels of MEK1/2 and CRAF at various time points after this compound treatment. If MEK1/2 are degraded significantly earlier than CRAF, it supports the hypothesis of an indirect mechanism.
-
Co-immunoprecipitation (Co-IP): To test for the formation of a MEK1/2-MS934-VHL ternary complex, perform a Co-IP experiment. Immunoprecipitate VHL and blot for MEK1/2. To investigate if CRAF is part of this complex, you can also blot for CRAF in the VHL immunoprecipitate. The absence of CRAF in this complex would suggest an indirect degradation mechanism.
-
-
Quantitative Data
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Target | DC50 (nM) | GI50 (nM) |
| HT-29 | MEK1 | 18 | 23,000 |
| MEK2 | 9 | ||
| SK-MEL-28 | MEK1 | 10 | 40 |
| MEK2 | 4 | ||
| SU-DHL-1 | - | - | 330 |
| PANC-1 | p-MEK1/2 (S218/S222) | 120 | - |
| p-CRAF (S338) | 80 | - | |
| Total CRAF | 140 | - |
DC50: The concentration of the compound that results in 50% degradation of the target protein. GI50: The concentration of the compound that results in 50% inhibition of cell growth. Data compiled from multiple sources.
Experimental Protocols
1. Western Blot for MEK1/2 and CRAF Degradation
This protocol is for assessing the degradation of MEK1/2 and CRAF, as well as the phosphorylation status of key downstream effectors.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MEK1, MEK2, CRAF, p-MEK1/2 (S218/S222), p-ERK1/2 (T202/Y204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
2. Co-immunoprecipitation to Detect Ternary Complex Formation
This protocol can be used to verify the formation of the MEK1/2-MS934-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation and trap the complex, pre-treat with a proteasome inhibitor like MG132 (10 µM) for 2 hours before adding this compound.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against VHL (or a tag if using an overexpressed tagged protein) overnight at 4°C. Use a relevant IgG as a negative control.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against MEK1, MEK2, and VHL. The presence of MEK1/2 in the VHL immunoprecipitate from this compound-treated cells would indicate ternary complex formation.
-
Visualizations
Optimizing MS934 treatment duration for maximum degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of MS934 for maximal degradation of its target proteins, MEK1/2, and the collaterally degraded CRAF.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it degrade?
This compound is a potent and selective heterobifunctional small-molecule degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It works by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The primary targets of this compound are the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). Additionally, this compound leads to the subsequent degradation of the upstream kinase CRAF.[1][2][3][4]
Q2: What is the general timeframe for MEK1/2 and CRAF degradation after this compound treatment?
The degradation kinetics of MEK1/2 and CRAF differ significantly. MEK1/2 are rapidly degraded, with significant reduction observed within the first 2 hours of this compound treatment. In contrast, CRAF degradation is a slower, subsequent event, with a 50% reduction in protein levels typically not observed until approximately 8 hours post-treatment.[1]
Q3: How long does the degradation last after a single dose of this compound?
Following a single treatment with this compound, the protein levels of MEK1/2 and CRAF will eventually recover as new protein is synthesized. In PANC-1 cells, for example, CRAF protein levels were observed to return to control levels by 96 hours, which coincided with the partial recovery of MEK1 and MEK2.[1] This highlights the importance of determining the optimal treatment duration and considering repeated dosing for sustained degradation.
Q4: Is continuous treatment with this compound necessary?
The necessity of continuous versus single-dose treatment depends on the experimental objective. For sustained degradation of both MEK1/2 and CRAF, and to study the long-term consequences of their depletion, continuous or repeated treatment is advisable. Some studies have maintained degradation over a 72-hour period by administering fresh this compound every 24 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete MEK1/2 Degradation | Treatment duration is too short. | Extend the treatment time. A minimum of 2-4 hours is recommended to observe significant MEK1/2 degradation.[1] |
| This compound concentration is suboptimal. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Low VHL E3 ligase expression in the cell line. | Verify VHL expression levels in your cell line. | |
| Minimal or No CRAF Degradation | Treatment duration is insufficient. | CRAF degradation is a delayed effect. Extend the treatment time to at least 8-24 hours.[1] |
| MEK1/2 degradation is a prerequisite for CRAF degradation. | Confirm efficient MEK1/2 degradation is occurring first. | |
| Rapid Recovery of Protein Levels | Protein resynthesis is outpacing degradation. | For sustained degradation, consider a longer treatment duration or repeated dosing (e.g., every 24 hours).[1] |
| The half-life of this compound in the experimental system is short. | If possible, measure the stability of this compound in your cell culture medium. | |
| Discrepancy between Degradation and Phenotypic Effect | The timing of the phenotypic assay does not align with maximal target degradation. | Correlate the kinetics of MEK1/2 and CRAF degradation with the timing of your functional assays. The optimal time point for assessing a phenotypic outcome may be later than the point of maximal degradation. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration (Time-Course Experiment)
This protocol is designed to identify the optimal treatment duration for achieving maximal degradation of MEK1/2 and CRAF in your specific cell line.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibodies: anti-MEK1, anti-MEK2, anti-CRAF, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with a predetermined optimal concentration of this compound. Include a DMSO-treated vehicle control.
-
Time Points: Harvest cells at various time points post-treatment. A suggested time course is: 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MEK1, MEK2, CRAF, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each time point.
-
Plot the normalized protein levels against time to visualize the degradation and recovery kinetics.
-
Data Presentation
Table 1: Degradation Kinetics of MEK1/2 and CRAF following this compound Treatment
| Time Point | % MEK1/2 Degradation (Relative to t=0) | % CRAF Degradation (Relative to t=0) |
| 2 hours | >50% | <10% |
| 8 hours | >80% | ~50% |
| 24 hours | >90% | >70% |
| 48 hours | >90% | >80% |
| 72 hours | >90% | >80% |
| 96 hours | ~50-70% (Partial Recovery) | ~20-40% (Partial Recovery) |
Note: The values presented are approximate and may vary depending on the cell line and experimental conditions. Data is synthesized from findings where MEK1/2 degradation is rapid and CRAF degradation is delayed, with recovery observed at later time points.[1]
Visualizations
Caption: Mechanism of this compound-induced degradation of MEK1/2 and CRAF.
Caption: Workflow for determining optimal this compound treatment duration.
References
Technical Support Center: Overcoming Resistance to MS934 in Cancer Cells
Welcome to the technical support center for MS934. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address challenges related to this compound efficacy and acquired resistance in your cancer cell models.
Introduction to this compound
This compound is a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1] By recruiting the VHL E3 ligase, this compound targets MEK1/2 for ubiquitination and subsequent proteasomal degradation, leading to a durable inhibition of the pathway.[1] Dysregulation of the MAPK pathway is implicated in approximately one-third of all cancers, making it a critical therapeutic target.[2] this compound has demonstrated anti-proliferative activity in various human cancer cell lines, including those derived from melanoma and colorectal cancer.[1] Additionally, this compound has been observed to cause the degradation of CRAF, particularly in KRAS mutant cells, which may offer a strategy to overcome certain mechanisms of resistance to MEK inhibitors.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: My cancer cell line is not responding to this compound, even at high concentrations. What are the possible reasons?
A1: Initial non-responsiveness, or intrinsic resistance, can be due to several factors:
-
Low MAPK Pathway Dependency: The cell line may not rely on the MAPK/ERK pathway for survival and proliferation. Survival could be driven by parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[4][5]
-
Pre-existing Mutations: The cell line may harbor mutations downstream of MEK (e.g., in ERK) or in components of other pathways that confer resistance.
-
Drug Efflux: The cells might express high levels of multidrug resistance pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
Troubleshooting Steps:
-
Confirm Pathway Activity: Use Western blotting to check the baseline phosphorylation status of MEK and ERK in your untreated cells. High basal p-ERK levels suggest pathway activation.
-
Assess Other Pathways: Probe for key activation markers of parallel survival pathways, such as p-AKT (Ser473).
-
Perform a Dose-Response Curve with a Broader Range: Ensure you have tested a sufficiently wide range of this compound concentrations.
-
Test Combination Therapies: Assess the effects of combining this compound with inhibitors of other pathways, such as a PI3K inhibitor.[5]
Q2: After an initial response, my cells have started growing again in the presence of this compound. How can I confirm acquired resistance?
A2: This is a classic sign of acquired resistance. To confirm this, you should compare the sensitivity of the suspected resistant cells to the original, parental cell line.
Troubleshooting Steps:
-
Determine IC50 Values: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental and suspected resistant cell lines treated with a range of this compound concentrations. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line confirms resistance.[6]
-
Analyze Pathway Reactivation: Use Western blotting to compare the effects of this compound on the MAPK pathway in both parental and resistant cells. Resistant cells may show a rebound or sustained p-ERK signaling despite treatment.[7]
Q3: What are the common molecular mechanisms of acquired resistance to MEK degraders/inhibitors like this compound?
A3: Resistance to MEK inhibitors often involves the reactivation of the MAPK pathway or the activation of bypass signaling routes. Common mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, such as mutations in NRAS or amplification of BRAF, which increase upstream signaling to MEK.[5][8]
-
Activation of Bypass Pathways: The most common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[4][5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR or FGFR can drive signaling through both the MAPK and PI3K/AKT pathways, overriding the effect of this compound.[4]
Q4: I have confirmed resistance. What are my next steps to understand and overcome it?
A4: Once resistance is confirmed, the next steps involve identifying the underlying mechanism and testing strategies to overcome it.
Recommended Steps:
-
Molecular Profiling: Analyze the resistant cells for genomic alterations (sequencing) and changes in protein expression and phosphorylation (Western blot, proteomics) to identify the resistance mechanism.[7]
-
Test Combination Therapies: Based on your findings, test this compound in combination with other targeted agents. For example, if you observe AKT activation, combine this compound with a PI3K or AKT inhibitor.[5]
-
Generate a Resistant Cell Line: If you haven't already, formally generate a resistant cell line through continuous exposure to increasing concentrations of this compound. This provides a stable model for further studies.[9][10]
Data Presentation: Characterizing this compound Resistance
The following tables present hypothetical data from experiments comparing a parental, this compound-sensitive cell line (HT-29) with a derived this compound-resistant subline (HT-29-R).
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | This compound GI50 (nM) | Fold Resistance |
| HT-29 (Parental) | 23 | 1.0 |
| HT-29-R (Resistant) | 1550 | 67.4 |
GI50 (Growth Inhibition 50) values were determined after 72 hours of treatment using a cell viability assay.
Table 2: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (100 nM this compound, 6h) | p-MEK (S218/S222) | Total MEK | p-ERK (T202/Y204) | Total ERK | p-AKT (S473) | Total AKT |
| HT-29 (Parental) | Untreated | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.15 | 0.21 | 0.08 | 0.98 | 1.10 | 1.02 | |
| HT-29-R (Resistant) | Untreated | 1.20 | 1.05 | 1.35 | 1.03 | 2.50 | 1.10 |
| This compound | 0.85 | 0.95 | 1.15 | 1.01 | 2.65 | 1.08 |
Values represent relative band intensities normalized to a loading control and then to the untreated parental sample.
Signaling Pathways & Experimental Workflows
MAPK/ERK Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. This compound targets MEK1/2 for degradation, thereby blocking the signal transmission from MEK to ERK.
Caption: MAPK/ERK signaling pathway with this compound-mediated degradation of MEK1/2.
Resistance Mechanism: PI3K/AKT Bypass Pathway
A common mechanism for acquired resistance is the activation of a parallel survival pathway, such as the PI3K/AKT pathway. This can occur through activating mutations in PIK3CA or loss of the PTEN tumor suppressor. Activated AKT can promote cell survival and proliferation independently of the MAPK pathway, thus bypassing the block imposed by this compound.
Caption: Activation of the PI3K/AKT pathway as a bypass resistance mechanism.
Experimental Workflow: Generating and Validating Resistant Cell Lines
This workflow outlines the process of developing an this compound-resistant cell line from a sensitive parental line. The process involves continuous, escalating dose exposure and subsequent validation of the resistant phenotype.
Caption: Workflow for generating and validating this compound-resistant cancer cell lines.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the method for generating drug-resistant cell lines by continuous exposure to the drug.[6][9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Standard cell culture equipment (incubator, flasks, plates, etc.)
Procedure:
-
Initial IC50 Determination: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initiate Drug Treatment: Seed the parental cells and allow them to adhere. Begin treatment with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage Cells: Culture the cells in the continuous presence of this compound. Change the medium every 2-3 days. Initially, a large number of cells may die. When the surviving cells reach 70-80% confluency, passage them.[9]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, double the concentration of this compound.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several weeks to months.[6] It is advisable to freeze down cell stocks at each adapted concentration.[9]
-
Establish Resistant Line: Continue this process until the cells are able to proliferate at a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: The resulting cell population is considered your resistant line. Characterize its level of resistance by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Cell Viability Assay (MTT/WST-1)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate IC50 values.[11][12]
Materials:
-
Parental and/or resistant cells
-
96-well plates
-
Complete culture medium
-
This compound serial dilutions
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add Reagent:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.[11]
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. No solubilization step is needed.
-
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of MAPK and AKT Pathways
This protocol is used to assess the expression and phosphorylation status of key proteins in signaling pathways.[13][14]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells as required. Wash with ice-cold PBS and lyse the cells on ice using lysis buffer.[13]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[13]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Imaging: After further washes, apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[13]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize the phospho-signal to the total protein signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proactively Managing MS934-Induced Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and address potential toxicities associated with the MEK1/2 degrader, MS934, in animal studies. Our goal is to ensure the responsible and effective use of this compound in preclinical research.
FAQs: Quick Answers to Common Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective heterobifunctional small-molecule degrader targeting MEK1/2. It is a Proteolysis Targeting Chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MEK1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This dual-action approach not only inhibits the kinase activity of MEK1/2 but also eliminates the protein scaffold, potentially overcoming resistance mechanisms associated with traditional MEK inhibitors. Additionally, this compound has been shown to induce the degradation of CRAF, a key upstream kinase in the MAPK pathway.
Q2: What is the reported in vivo safety profile of this compound?
A2: Published preclinical studies have indicated that this compound is generally well-tolerated in mice. In a study involving mice with LS513 xenografts, this compound administered at 50 mg/kg via intraperitoneal (i.p.) injection for two weeks resulted in significant tumor growth inhibition with "minimal impact on body weight". Another study noted that this compound was "very well tolerated by the studied mice and no clinical signs or adverse effects were observed." However, detailed public data from dose-escalation or formal toxicology studies are limited. Therefore, it is crucial for researchers to perform their own dose-finding and toxicity assessments in their specific animal models.
Q3: What are the potential, general toxicities associated with MEK inhibitors that I should be aware of?
A3: While specific data for this compound is limited, class-related toxicities for MEK inhibitors observed in preclinical and clinical studies include dermatologic (rash, acneiform dermatitis), gastrointestinal (diarrhea, nausea), and ocular toxicities. As this compound leads to the degradation of MEK1/2, it is prudent to monitor for these potential adverse effects.
Q4: How does the PROTAC modality of this compound potentially influence its toxicity profile?
A4: The PROTAC nature of this compound introduces unique considerations. The "hook effect," where high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, may reduce efficacy and potentially alter the toxicity profile. Off-target degradation, where the PROTAC induces the degradation of proteins other than the intended target, is another theoretical possibility that could contribute to unexpected toxicities.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential in vivo toxicities associated with this compound.
Guide 1: Investigating and Addressing General In Vivo Toxicity
Symptom: Unexplained weight loss, lethargy, ruffled fur, or other signs of general malaise in treated animals.
| Potential Cause | Recommended Action |
| Dose-related toxicity | 1. Dose Reduction: Reduce the dose of this compound in subsequent cohorts. 2. Dose Holiday: Introduce a "drug holiday" (e.g., 2-3 days off treatment per week) to allow for animal recovery. 3. Fractionated Dosing: Administer the total daily dose in two smaller doses to reduce peak plasma concentrations. |
| Vehicle-related toxicity | 1. Vehicle Control Group: Ensure a vehicle-only control group is included in your study to differentiate vehicle effects from compound-related toxicity. 2. Alternative Vehicle: If vehicle toxicity is suspected, consider testing alternative, well-tolerated vehicle formulations. A common formulation for this compound is a solution in DMSO, PEG300, Tween-80, and saline. |
| Off-target effects | 1. Comprehensive Monitoring: Perform detailed clinical observations and consider implementing a scoring system to quantify the severity of adverse effects. 2. Histopathology: At the end of the study, conduct a thorough histopathological examination of major organs to identify any off-target tissue damage. |
Guide 2: Managing Suspected Organ-Specific Toxicity
Symptom: Elevated liver enzymes (ALT, AST), signs of kidney damage (BUN, creatinine), or other organ-specific markers in blood work.
| Potential Cause | Recommended Action |
| Hepatotoxicity | 1. Dose Adjustment: Reduce the dose or modify the dosing schedule. 2. Liver Function Monitoring: Collect blood samples at multiple time points to monitor the kinetics of liver enzyme elevation and recovery. 3. Histopathology: Perform detailed histopathological analysis of liver tissue. |
| Nephrotoxicity | 1. Hydration: Ensure adequate hydration of the animals. 2. Dose Adjustment: Lower the dose or alter the dosing frequency. 3. Kidney Function Monitoring: Monitor blood urea nitrogen (BUN) and creatinine levels. 4. Histopathology: Conduct a thorough histological examination of the kidneys. |
| Gastrointestinal Toxicity | 1. Supportive Care: Provide supportive care such as hydration and nutritional support. 2. Dose Modification: Adjust the dose or schedule of this compound administration. |
| Dermatological Toxicity | 1. Visual Assessment: Regularly inspect the skin for any signs of rash, inflammation, or hair loss. 2. Topical Treatments: Consult with a veterinarian about appropriate topical treatments to alleviate skin irritation. |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted to the specific tumor model and research question.
-
Animal Model: Athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 LS513 cells) in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control
-
This compound (e.g., 50 mg/kg)
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For a 50 mg/kg dose, a common formulation is to dilute the DMSO stock in a vehicle containing PEG300, Tween-80, and saline. A final injection volume of 100-200 µL is typical.
-
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily or as determined by a dose-finding study.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record body weight 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, collect tumors and major organs (liver, kidneys, spleen, lungs, heart) for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Comprehensive Toxicity Assessment
For a more in-depth evaluation of this compound toxicity, consider the following additions to the efficacy study protocol:
-
Dose Escalation: Include multiple dose levels of this compound to determine the Maximum Tolerated Dose (MTD).
-
Blood Collection: Collect blood samples at baseline, during treatment, and at the study endpoint for:
-
Complete Blood Count (CBC): To assess hematological parameters.
-
Clinical Chemistry: To evaluate organ function (e.g., ALT, AST for liver; BUN, creatinine for kidneys).
-
-
Histopathology: Perform a comprehensive histopathological examination of a full panel of organs by a qualified veterinary pathologist.
Quantitative Data Summary
The following table summarizes the limited publicly available quantitative data on this compound's in vivo use.
| Parameter | Value | Animal Model | Source |
| Efficacious Dose | 50 mg/kg, i.p. | Mice with LS513 xenografts | - |
| Treatment Duration | 2 weeks | Mice with LS513 xenografts | - |
| Observed Toxicity | Minimal impact on body weight | Mice with LS513 xenografts | - |
| General Tolerability | Well-tolerated, no clinical signs or adverse effects observed | Mice | - |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced MEK1/2 degradation.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for an in vivo efficacy and toxicity study.
Troubleshooting Logic for Unexpected Toxicity
Caption: A logical approach to troubleshooting unexpected in vivo toxicity.
References
Common issues with MS934 stability in solution
Welcome to the MS934 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in solution during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this potent and selective MEK1/2 degrader.
This compound Overview
This compound is a novel, von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades MEK1 and MEK2.[1][2] It also induces the degradation of the upstream kinase CRAF.[3][4] Due to its mechanism of action, this compound is a valuable tool for cancer research, particularly in the context of malignancies driven by the MAPK/ERK pathway, such as melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[3]
Like many PROTACs, this compound is a large, hydrophobic molecule, which can present challenges with solubility and stability in aqueous solutions.[5] This guide provides practical solutions to these common issues.
Troubleshooting Common Stability Issues
Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., Cell Culture Media)
Q: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is the cause, and how can I prevent this?
A: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a high-concentration organic solvent stock to an aqueous environment. The primary reasons for this are the low aqueous solubility of this compound and the method of dilution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[6] | Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6][7] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[7] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[7] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7] This may necessitate preparing a more dilute initial stock solution in DMSO. |
Issue 2: this compound Instability During Long-Term Experiments
Q: I am conducting a multi-day experiment. How can I ensure the stability of this compound in my cell culture medium over this period?
A: The stability of this compound in solution over time can be influenced by factors such as temperature, pH, and potential degradation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Over time, this compound may degrade in the aqueous environment of the cell culture medium, especially at 37°C. | For long-term experiments, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent concentration of the active compound.[8] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate salts and other media components, potentially affecting the solubility of this compound.[9] | Ensure proper humidification of the incubator. For extended experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[7] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can lead to temperature cycling, which may impact the solubility and stability of the compound.[7] | Minimize the time that culture vessels are outside the stable environment of the incubator. For frequent observations, a microscope equipped with an integrated incubator is recommended.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] Ensure you are using anhydrous, high-purity DMSO to avoid introducing water, which can affect solubility.
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3] When storing, protect the solution from light and consider storing under a nitrogen atmosphere.[3]
Q3: What are the recommended formulations for in vivo studies with this compound?
A3: For in vivo administration, this compound can be formulated in vehicles containing co-solvents and surfactants to improve its solubility and bioavailability. A commonly used formulation consists of a mixture of PEG300, Tween 80, and saline, prepared from a DMSO stock.[3] Another option is a formulation with corn oil.[3] It is recommended to prepare these formulations fresh on the day of use.[3]
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, if you observe precipitation during the preparation of your solutions, gentle warming and/or sonication can be used to aid in the dissolution of this compound. However, be cautious with heating as it could potentially degrade the compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details |
| Solvent for Stock Solution | DMSO (anhydrous, high-purity recommended) |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month[3] |
| Storage Conditions | Protect from light; store under nitrogen atmosphere[3] |
| In Vitro Solubility | ≥ 50 mg/mL in DMSO[3] |
| In Vivo Formulation Solubility | ≥ 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] |
| ≥ 1.25 mg/mL in 10% DMSO, 90% Corn Oil[3] |
Table 2: Recommended Concentrations for Experiments
| Experiment Type | Cell Line Examples | Concentration Range | Reference |
| In Vitro Antiproliferative Activity | HT-29, SK-MEL-28, SU-DHL-1 | 0.1 nM - 10 µM | [3] |
| In Vitro CRAF Degradation | KRAS mutant cells | 10 nM - 3.3 µM | [3] |
| In Vivo Tumor Growth Inhibition | LS513 xenografts (mice) | 50 mg/kg (intraperitoneal) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution: Dissolve solid this compound in anhydrous, high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. If necessary, brief sonication can be applied.
-
Storage of Stock Solution: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in DMSO to create a range of intermediate stock concentrations.
-
Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock to 1 mL of medium.
-
Final Check: After dilution, visually inspect the medium to ensure there is no precipitation. The solution should be clear.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Formulation)
-
Prepare a DMSO Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Add Co-solvents: In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until uniform.
-
Add Saline: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly. This will result in a final concentration of 1.25 mg/mL this compound.
-
Administration: This formulation should be prepared fresh on the day of administration.
Visualizations
Caption: this compound-mediated degradation of MEK1/2 and CRAF.
Caption: General experimental workflow for using this compound.
References
- 1. This compound|CAS 2756323-15-4|MEK1/2 degrader|DC Chemicals [dcchemicals.com]
- 2. This compound | MEK1/2 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Refining MS934 dosage for specific cancer cell lines
Welcome to the technical support center for MS934, a potent and selective MEK1/2 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cancer cell line studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, VHL-recruiting MEK1/2 PROTAC (Proteolysis-Targeting Chimera) degrader.[1][2][3] It functions by hijacking the ubiquitin-proteasome system to induce the degradation of MEK1 and MEK2 proteins.[2] this compound is a heterobifunctional small molecule, composed of a ligand that binds to MEK1/2, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1][2] This proximity induces the polyubiquitination of MEK1/2, targeting them for degradation by the proteasome.[2]
Q2: In addition to MEK1/2, does this compound affect other proteins?
A2: Yes, this compound has been shown to cause the collateral degradation of CRAF, another key kinase in the MAPK signaling pathway.[1][4] This occurs through a cell-intrinsic mechanism following the degradation of MEK1/2.[5][6] The degradation of CRAF is a downstream effect of MEK1/2 depletion, as MEK1/2 binding is required for CRAF protein stability.[7]
Q3: In which cancer types has this compound shown activity?
A3: this compound has demonstrated anti-proliferative activity in a variety of human cancer cell lines, including those from melanoma, non-small cell lung cancer (NSCLC), colorectal cancer, and primary brain tumors.[1][2]
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem 1: No significant MEK1/2 degradation is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Ensure you are using a sufficient concentration of this compound. Refer to the dosage table below for effective concentrations in various cell lines. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: MEK1/2 degradation can be time-dependent. Degradation of MEK1 and MEK2 proteins has been observed within the first 2 hours of treatment with 1 µM this compound.[7] Consider a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Issues with the Ubiquitin-Proteasome System.
-
Solution: The activity of this compound is dependent on a functional ubiquitin-proteasome system.[2] As a control, you can co-treat cells with a proteasome inhibitor like bortezomib. If MEK1/2 degradation is rescued in the presence of the proteasome inhibitor, it confirms the degradation is proteasome-dependent.[7]
-
Problem 2: Reduced or no CRAF degradation is observed.
-
Possible Cause 1: Insufficient Time for Downstream Effects.
-
Solution: CRAF degradation is a downstream event that occurs after MEK1/2 degradation.[5][6] While MEK1/2 degradation can be seen as early as 2 hours, significant CRAF degradation may not be apparent until 8 hours or later.[7] Extend the incubation time to 24-48 hours to allow for this secondary effect.
-
-
Possible Cause 2: Cell Line Specific Mechanisms.
-
Solution: The collateral degradation of CRAF has been noted to be particularly relevant in KRAS mutant cells.[4] The effect may be less pronounced in cell lines with different genetic backgrounds.
-
Problem 3: Development of resistance to this compound treatment.
-
Possible Cause: Activation of bypass signaling pathways.
-
Solution: Resistance to MEK inhibitors can arise from the activation of alternative signaling pathways. For instance, the degradation of MEK1/2 can lead to the activation of BRAF, another kinase in the MAPK pathway, which may be a resistance mechanism.[7] In such cases, a combination therapy approach, such as co-treatment with a BRAF inhibitor, could be explored to overcome resistance.[2]
-
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time |
| HT-29 | Colorectal Cancer | GI₅₀ | 23 µM | 3 days |
| SK-MEL-28 | Melanoma | GI₅₀ | 40 nM | 3 days |
| SU-DHL-1 | Lymphoma | GI₅₀ | 330 nM | 3 days |
| PANC-1 | Pancreatic Cancer | Protein Reduction | 0.01-3.3 µM | 24 hours |
| HT-29 | Colorectal Cancer | DC₅₀ (MEK1) | 18 nM | Not Specified |
| HT-29 | Colorectal Cancer | DC₅₀ (MEK2) | 9 nM | Not Specified |
GI₅₀: 50% growth inhibition concentration. DC₅₀: 50% degradation concentration.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the appropriate density for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare a 3-fold dilution series of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the this compound concentration.
Protocol 2: Western Blotting for MEK1/2 and CRAF Degradation
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MEK1, MEK2, CRAF, p-MEK, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action of this compound as a MEK1/2 PROTAC degrader.
Caption: The MAPK signaling pathway and the points of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2756323-15-4|MEK1/2 degrader|DC Chemicals [dcchemicals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with MS934 Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MS934, a potent and selective MEK1/2 degrader.
Frequently Asked Questions (FAQs)
Q1: We are observing degradation of CRAF in addition to MEK1/2 following this compound treatment. Is this an expected off-target effect?
A1: This is a known collateral effect of this compound, particularly in KRAS mutant cells.[1][2] this compound, a VHL-recruiting MEK1/2 PROTAC degrader, has been shown to induce the degradation of CRAF.[1][2] This occurs via a PROTAC-mediated mechanism and is considered a beneficial outcome, as it offers a strategy to simultaneously target both MEK1/2 and CRAF, which can be advantageous in overcoming resistance to MEK inhibitors.[2]
Q2: Our cells are developing resistance to this compound, characterized by reactivation of the MAPK pathway. What is the potential mechanism?
A2: A likely mechanism of resistance to this compound is the activation of BRAF.[3] The degradation of MEK1/2 can disrupt an inactive complex formed between BRAF and MEK1. This disruption can free BRAF, allowing it to dimerize with immature CRAF and leading to its activation.[3] This reactivation of the upstream kinase can subsequently lead to the reactivation of the MEK-ERK signaling pathway, thus conferring resistance. Concurrent inhibition of BRAF may be a potential strategy to overcome this resistance.[3]
Q3: We are not observing MEK1/2 degradation in our cell line. What could be the issue?
A3: The lack of MEK1/2 degradation could be due to several factors:
-
E3 Ligase Component Absence: this compound is a VHL-recruiting PROTAC.[4][5] If your cell line has low or no expression of the von Hippel-Lindau (VHL) E3 ligase, the PROTAC will not be able to induce the ubiquitination and subsequent degradation of MEK1/2.
-
Drug Efflux: The multidrug resistance protein 1 (MDR1) pump has been shown to promote resistance to PROTACs by actively transporting them out of the cell.[1] High expression of MDR1 in your cell line could be preventing this compound from reaching its target.
-
Incorrect Compound Handling: Ensure that this compound has been stored and prepared correctly. The compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month), protected from light and under nitrogen.[1] Repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guides
Issue: Suboptimal Anti-proliferative Activity
If you are observing weaker than expected anti-proliferative effects with this compound, consider the following:
-
Cell Line Sensitivity: The potency of this compound can vary significantly across different cell lines. For example, the GI₅₀ values for HT-29, SK-MEL-28, and SU-DHL-1 cells are 23 µM, 40 nM, and 330 nM, respectively.[1] Verify the reported sensitivity of your cell line or perform a dose-response experiment to determine the optimal concentration.
-
Treatment Duration: The anti-proliferative effects of this compound are time-dependent. The reported GI₅₀ values were determined after 3 days of treatment.[1] Ensure your experimental endpoint allows sufficient time for the compound to exert its effects.
-
Collateral CRAF Degradation: In KRAS mutant cells, the collateral degradation of CRAF is a key part of this compound's activity.[2] If your cell line does not have a KRAS mutation, the anti-proliferative effect might be less pronounced.
Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | GI₅₀ (nM) | Treatment Duration | Reference |
| HT-29 | 23,000 | 3 days | [1] |
| SK-MEL-28 | 40 | 3 days | [1] |
| SU-DHL-1 | 330 | 3 days | [1] |
Table 2: In Vitro MEK1/2 Degradation by this compound
| Cell Line | DC₅₀ MEK1 (nM) | DC₅₀ MEK2 (nM) | Reference |
| HT-29 | 18 | 9 | [5] |
Experimental Protocols
Western Blotting for MEK1/2 and CRAF Degradation
Objective: To determine the extent of this compound-induced degradation of MEK1/2 and CRAF proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MEK1, MEK2, p-MEK1/2 (S218/S222), CRAF, p-CRAF (S338), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a MEK1/2 PROTAC degrader.
Caption: Collateral degradation of CRAF by this compound in KRAS mutant cells.
Caption: Proposed mechanism of resistance to this compound via BRAF activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 2756323-15-4|MEK1/2 degrader|DC Chemicals [dcchemicals.com]
Minimizing the impact of MS934 on CRAF in specific contexts
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MS934, a MEK1/2 PROTAC degrader, with a focus on understanding and minimizing its impact on CRAF protein levels in specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterobifunctional small molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to target MEK1 and MEK2 (MEK1/2) for degradation.[1] It consists of a ligand that binds to MEK1/2, a linker, and a ligand for an E3 ubiquitin ligase (VHL).[1][2] By bringing MEK1/2 into proximity with the E3 ligase, this compound induces the polyubiquitination of MEK1/2, marking it for subsequent degradation by the proteasome.[1] This leads to the inhibition of the downstream MAPK/ERK signaling pathway, which is implicated in various cellular processes like proliferation and survival and is often hyperactivated in cancer.[1]
Q2: Does this compound directly target CRAF for degradation?
Initially, it was thought that this compound caused "collateral degradation" of CRAF due to its proximity to MEK1/2 within a complex.[3][4] However, further research, including a withdrawal of a preprint, has clarified that the degradation of CRAF is not a direct collateral effect.[5][6] Instead, it is a cell-intrinsic mechanism that occurs as a consequence of, and subsequent to, the degradation of MEK1/2.[5][7][8] The stability of the CRAF protein is dependent on the presence of MEK1/2 proteins.[7]
Q3: How does the degradation of MEK1/2 by this compound lead to the degradation of CRAF?
The degradation of MEK1/2 by this compound leads to the dephosphorylation of CRAF at key residues, such as Serine 621, which is crucial for its stability.[7] This dephosphorylation promotes the misfolding of CRAF, leading to its subsequent degradation through the proteasome system.[7] The degradation of MEK1/2 proteins occurs several hours before the degradation of CRAF is observed.[5][8]
Q4: Is the effect of this compound on CRAF specific, or does it affect other RAF isoforms?
Studies have shown that while this compound treatment leads to a dose-dependent reduction in CRAF protein levels, it does not similarly reduce the protein levels of ARAF or BRAF.[7][9] In some cases, a modest increase in BRAF protein levels has been observed.[7]
Q5: In which experimental contexts is the degradation of CRAF by this compound observed?
The degradation of CRAF following this compound-mediated MEK1/2 degradation has been observed in various cancer cell lines, including those with KRAS mutations, NF1-loss, and BRAF mutations, as well as in non-tumorigenic cell lines.[7][9]
Troubleshooting Guide
Issue 1: Unexpected loss of CRAF protein in my experiment with this compound.
-
Explanation: This is an expected downstream effect of this compound. This compound is a MEK1/2 degrader, and the degradation of MEK1/2 subsequently leads to the destabilization and proteasomal degradation of CRAF.[7][8] This is not an off-target effect in the traditional sense but rather a consequence of the on-target activity of this compound.
-
Recommendation:
-
Time-Course Experiment: Perform a time-course experiment to observe the kinetics of protein degradation. You should see a reduction in MEK1/2 protein levels preceding the reduction in CRAF levels.[5][8]
-
Proteasome Inhibition: To confirm that the loss of CRAF is due to proteasomal degradation, co-treat your cells with this compound and a proteasome inhibitor like bortezomib. This should rescue the levels of both MEK1/2 and CRAF.[7][9]
-
Use a Negative Control PROTAC: Utilize a negative control PROTAC, such as this compound(-), which is unable to recruit the VHL E3 ligase. This control should not induce the degradation of MEK1/2 or CRAF.[7]
-
Issue 2: How can I inhibit the MEK1/2 pathway without degrading CRAF?
-
Explanation: If your experimental goal is to inhibit the kinase activity of MEK1/2 without affecting CRAF protein levels, using a traditional MEK1/2 kinase inhibitor (e.g., PD0325901) instead of a degrader like this compound is recommended.[7]
-
Recommendation:
-
Substitute with a MEK inhibitor: Replace this compound with a MEK inhibitor such as PD0325901 or others. These inhibitors block the kinase activity of MEK1/2 but do not cause its degradation, and therefore should not lead to the subsequent degradation of CRAF.[7]
-
Competitive Inhibition: In some contexts, you can prevent this compound-mediated degradation of MEK1/2 (and thus CRAF) by co-treating with an excess of a MEK1/2 inhibitor that competes for the same binding site.[7][9]
-
Issue 3: Variability in the extent of CRAF degradation across different cell lines.
-
Explanation: The extent and kinetics of protein degradation can vary between cell lines due to differences in protein expression levels, protein turnover rates, and the activity of the ubiquitin-proteasome system.
-
Recommendation:
-
Dose-Response Curve: Perform a dose-response experiment with this compound in your specific cell line to determine the optimal concentration for the desired effect on MEK1/2 and to characterize the impact on CRAF.
-
Normalize to a Housekeeping Protein: When quantifying protein levels by immunoblotting, ensure you are normalizing to a stable housekeeping protein to account for any variations in protein loading.
-
Quantitative Data Summary
Table 1: Potency of this compound in Degrading MEK1/2 and CRAF
| Cell Line | Target Protein | DC50 (µM) |
| PANC-1 | MEK1 | < 0.01 |
| PANC-1 | MEK2 | < 0.01 |
| PANC-1 | p-MEK1/2(S218/S222) | 0.12 |
| PANC-1 | p-CRAF(S338) | 0.08 |
| PANC-1 | Total CRAF | 0.14 |
| Average (various cell lines) | MEK1/2 | < 0.1 |
| Average (various cell lines) | Total CRAF | 0.11 (range 0.04 - 0.25) |
DC50: Concentration at which 50% of the target protein is degraded.[4]
Table 2: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line | GI50 (µM) |
| HT-29 | 23 |
| SK-MEL-28 | 0.040 |
| SU-DHL-1 | 0.330 |
GI50: Concentration at which 50% of cell growth is inhibited.[2]
Experimental Protocols
1. Immunoblotting for MEK1/2 and CRAF Degradation
-
Objective: To assess the dose-dependent degradation of MEK1/2 and CRAF following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PANC-1, HCT-116) at an appropriate density and allow them to adhere overnight. Treat the cells with escalating doses of this compound (e.g., 0.01, 0.1, 1, 3.3 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MEK1, MEK2, CRAF, p-CRAF(S338), and a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the housekeeping protein.
-
2. Proteasome Inhibition Assay
-
Objective: To confirm the role of the proteasome in this compound-mediated CRAF degradation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells as described above. Pre-treat a set of cells with a proteasome inhibitor (e.g., 0.1 µM bortezomib) for 2 hours.
-
This compound Treatment: Add this compound (e.g., 0.1 µM) to the pre-treated cells and to a set of cells without the proteasome inhibitor. Include vehicle controls for both conditions. Incubate for 24 hours.
-
Analysis: Harvest the cells and perform immunoblotting as described in the protocol above to assess the levels of MEK1/2 and CRAF.
-
Visualizations
Caption: MAPK signaling pathway and the impact of this compound.
Caption: Workflow for troubleshooting unexpected CRAF degradation.
Caption: Mechanism of this compound-induced CRAF degradation.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to MEK1/2 Degraders: MS934 vs. MS928
This guide provides a detailed comparison of two novel covalent allosteric MEK1/2 degraders, MS934 and MS928. Developed as potent agents to overcome acquired resistance to MEK inhibitors, these compounds utilize the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of MEK1 and MEK2 proteins. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and the MAPK signaling pathway.
Introduction to this compound and MS928
This compound and MS928 are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the MEK1 and MEK2 kinases, leading to their ubiquitination and subsequent degradation by the proteasome. Both compounds are built upon the covalent allosteric MEK inhibitor G-573 (a derivative of cobimetinib) and the VHL ligand VH101. The primary structural difference between this compound and MS928 lies in the attachment point of the linker to the VHL ligand, which can influence ternary complex formation and degradation efficiency.
Mechanism of Action
The primary mechanism for both this compound and MS928 involves the formation of a ternary complex between the MEK protein, the degrader molecule, and the VHL E3 ligase. This proximity induces the poly-ubiquitination of MEK1/2, marking it for destruction by the 26S proteasome. This process removes the MEK protein scaffold and its associated kinase activity from the cell, offering a more profound and durable inhibition of the MAPK pathway compared to traditional inhibitors.[1][2]
A notable finding is that the degradation of MEK1/2 by these compounds can also lead to the subsequent, delayed degradation of the upstream kinase CRAF.[3][4][5] This is not a direct collateral effect of the PROTAC but rather a cell-intrinsic consequence of MEK1/2 protein loss, highlighting a kinase-independent role for MEK1/2 in stabilizing CRAF.[3][4][5]
Figure 1. Mechanism of MEK1/2 degradation by this compound/MS928.
Quantitative Data Comparison
This compound and MS928 have been evaluated in various cancer cell lines, demonstrating potent degradation of MEK1/2 and subsequent inhibition of cell growth. The tables below summarize their performance.
Table 1: MEK1/2 Degradation Potency (DC₅₀)
The DC₅₀ value represents the concentration of the compound required to degrade 50% of the target protein after a specified time.
| Compound | Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) |
| This compound | HT-29 | 18[6][7] | 9[6][7] |
| SK-MEL-28 | 10 ± 1[1] | 4 ± 1[1] | |
| MS928 | SK-MEL-28 | 16 ± 3[1] | 6 ± 1[1] |
Data presented for 24-hour treatment. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity (GI₅₀)
The GI₅₀ value is the concentration of the compound that causes a 50% reduction in cell proliferation.
| Compound | Cell Line | GI₅₀ (nM) |
| This compound | HT-29 | 23[7][8] |
| SK-MEL-28 | 40[8] | |
| SU-DHL-1 | 330[8] |
Data from 3-day proliferation assays.
Summary of Findings
Both compounds are highly potent degraders of MEK1 and MEK2.[1] this compound generally exhibits slightly greater potency in degrading both MEK1 and MEK2 compared to MS928 in the cell lines tested.[1] Furthermore, extensive structure-activity relationship (SAR) studies have identified this compound as an improved MEK1/2 degrader, which also displays better plasma exposure in mice, making it a more suitable candidate for in vivo studies.[1][2]
MAPK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in this pathway are common in many cancers. This compound and MS928 intervene by eliminating MEK1/2, thereby blocking the signal transmission from RAF to ERK.
Figure 2. MAPK signaling pathway and the action of MEK degraders.
Experimental Protocols
The following are summarized methodologies for the key experiments used to characterize this compound and MS928.
Western Blotting for Protein Degradation
This assay is used to quantify the levels of specific proteins (MEK1, MEK2, p-ERK, etc.) in cells following treatment with the degraders.
Figure 3. Experimental workflow for Western Blot analysis.
Protocol Details:
-
Cell Seeding: Cells such as HT-29 or SK-MEL-28 are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a dose range of this compound, MS928, or DMSO as a vehicle control. To confirm the degradation mechanism, cells can be pre-treated with a proteasome inhibitor (e.g., MG-132) or an E3 ligase inhibitor (e.g., MLN4924) for 2 hours before adding the degrader.[1]
-
Lysis and Quantification: After the treatment period (e.g., 8 or 24 hours), cells are washed with PBS and lysed. Protein concentrations are normalized across all samples.
-
Blotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies overnight at 4°C. After washing, membranes are incubated with secondary antibodies, and bands are visualized.
Cell Viability Assay
This assay measures the effect of the compounds on cell proliferation and survival.
Protocol Details:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a serial dilution of the compounds.
-
Incubation: Plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is read on a plate reader. The data is normalized to DMSO-treated controls, and GI₅₀ values are calculated using non-linear regression analysis.
Conclusion
Both this compound and MS928 are potent, VHL-recruiting degraders of MEK1/2 that effectively suppress downstream MAPK signaling and inhibit cancer cell proliferation.[1] Comparative data suggests that This compound is a more potent agent with improved pharmacokinetic properties, marking it as a superior candidate for further preclinical and in vivo evaluation.[1][2] The discovery that these degraders also induce the degradation of CRAF, albeit indirectly, reveals a deeper layer of their biological impact and uncovers a previously unknown kinase-independent function for MEK1/2 in stabilizing CRAF.[3] These findings provide a strong rationale for advancing MEK1/2 degraders as a potential therapeutic strategy, particularly in cancers that have developed resistance to traditional MEK inhibitors.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 2756323-15-4|MEK1/2 degrader|DC Chemicals [dcchemicals.com]
- 7. This compound | MEK1/2 degrader | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of MS934: A Comparative Guide Using CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of MS934, a potent and selective MEK1/2 PROTAC (Proteolysis Targeting Chimera) degrader. A critical step in the development of targeted therapies like this compound is to rigorously confirm that its cellular activity is a direct consequence of its interaction with the intended targets. Here, we detail the use of CRISPR-Cas9 gene editing as a definitive genetic approach for on-target validation and compare it with established biochemical and biophysical methods.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional small molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/MAPK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. This compound consists of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of MEK1/2 and their subsequent degradation by the proteasome. Interestingly, studies have shown that this compound also induces the collateral degradation of the upstream kinase CRAF in a VHL- and proteasome-dependent manner, offering a potential strategy to overcome resistance to MEK inhibitors.[2][3]
On-Target Validation: The Gold Standard with CRISPR-Cas9
Genetic perturbation through CRISPR-Cas9 is the most definitive method to validate that the pharmacological effects of a molecule are mediated through its intended target. By knocking out the genes encoding the target proteins (MEK1 and MEK2) or the E3 ligase component (VHL), researchers can directly assess whether the activity of this compound is abrogated.
CRISPR-Based Validation Workflow
References
A Comparative Analysis of MS934 and Other PROTAC Degraders for MEK1/2-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of the MEK1/2 PROTAC degrader MS934 in comparison to its alternatives.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the VHL-recruiting MEK1/2 PROTAC degrader, this compound, alongside other notable MEK1/2 degraders. We present a compilation of experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in their drug discovery and development efforts.
Performance Comparison of MEK1/2 PROTAC Degraders
This compound is a potent and selective degrader of MEK1 and MEK2, the dual-specificity kinases at the core of the MAPK/ERK signaling pathway.[1] Its activity profile, along with those of other relevant MEK1/2 PROTACs—MS928 (VHL-recruiting) and MS910 (CRBN-recruiting)—is summarized below. The data indicates that VHL-recruiting degraders this compound and MS928 exhibit comparable efficacy to MS432, another VHL-based degrader, while the CRBN-recruiting MS910 shows comparatively weaker activity in the tested cell lines.[2]
| Degrader | E3 Ligase Recruited | Target(s) | Cell Line | DC50 (nM) | GI50 (nM) | Reference |
| This compound | VHL | MEK1/2, CRAF | HT-29 | MEK1: 18, MEK2: 9 | 23 | [1] |
| SK-MEL-28 | - | 40 | [1] | |||
| SU-DHL-1 | - | 330 | [1] | |||
| MS928 | VHL | MEK1/2 | HT-29 | Equivalent to MS432 | Equivalent to MS432 | [2] |
| SK-MEL-28 | Equivalent to MS432 | Equivalent to MS432 | [2] | |||
| MS910 | CRBN | MEK1/2 | HT-29 | Weaker than MS432 | Weaker than MS432 | [2] |
| SK-MEL-28 | Weaker than MS432 | Weaker than MS432 | [2] | |||
| MS432 | VHL | MEK1/2 | HT-29 | MEK1: 31, MEK2: 17 | 130 | [3] |
| SK-MEL-28 | MEK1: 31, MEK2: 9.3 | 83 | [3] |
Mechanism of Action and Collateral Degradation of CRAF
PROTACs like this compound function by inducing the formation of a ternary complex between the target protein (MEK1/2) and an E3 ubiquitin ligase (VHL), leading to the ubiquitination and subsequent proteasomal degradation of the target. A noteworthy characteristic of this compound and other MEK1/2 degraders is the collateral degradation of CRAF, a serine/threonine-protein kinase that acts upstream of MEK1/2.[1] This is considered a class effect of MEK1/2 degradation, as it has been observed with both VHL-recruiting (this compound, MS432) and CRBN-recruiting (MS910) PROTACs. The degradation of CRAF is a cell-intrinsic mechanism that occurs subsequent to the depletion of MEK1/2.
Caption: Mechanism of this compound-induced MEK1/2 degradation.
Signaling Pathway Perturbation
The primary molecular consequence of MEK1/2 degradation is the suppression of the downstream MAPK/ERK signaling pathway, which is a critical driver of cell proliferation, differentiation, and survival in many cancers. The collateral degradation of CRAF further disrupts this pathway at an upstream node.
Caption: MAPK/ERK signaling pathway and points of intervention by this compound.
Experimental Protocols
To facilitate the independent evaluation and comparison of PROTAC degraders, we provide detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is designed to assess the dose-dependent degradation of target proteins (MEK1/2 and CRAF) following treatment with a PROTAC degrader.
Materials:
-
Cancer cell lines (e.g., HT-29, SK-MEL-28)
-
PROTAC degrader stock solution (e.g., this compound in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-MEK1/2, anti-CRAF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.
Caption: Western blotting workflow for protein degradation analysis.
Cell Viability Assay
This protocol measures the effect of PROTAC degraders on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
PROTAC degrader stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of PROTAC degrader concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the degrader concentration to calculate the GI50 value.[4]
Quantitative Proteomics for Target Profiling
Global proteomics can be employed to assess the selectivity of PROTAC degraders and identify off-target effects.[5][6]
General Workflow:
-
Sample Preparation: Treat cells with the PROTAC degrader or vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Digest the protein lysates into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across different samples.
-
Target Identification: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
This comprehensive guide aims to provide researchers with the necessary information and tools to effectively evaluate and compare this compound with other PROTAC degraders, thereby facilitating the advancement of targeted protein degradation in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapient.bio [sapient.bio]
Unveiling the Two-Pronged Attack of MS934: A Mass Spectrometry-Driven Comparison
A deep dive into the mechanism of the MEK1/2 degrader MS934 reveals a unique dual action, setting it apart from traditional kinase inhibitors. Leveraging the power of mass spectrometry, researchers have confirmed that this compound not only eliminates its primary targets, MEK1 and MEK2, but also triggers the degradation of the upstream kinase CRAF. This guide provides a comparative analysis of this compound with other MEK-targeting compounds, supported by experimental data, to offer researchers and drug development professionals a clear understanding of its distinct mode of action.
Executive Summary
This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of MEK1 and MEK2, key components of the MAPK signaling pathway, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Global proteomic analysis using mass spectrometry has been instrumental in elucidating a secondary, indirect effect of this compound: the degradation of the upstream kinase CRAF. This is in stark contrast to traditional MEK inhibitors, such as PD0325901, which block MEK activity but do not lead to CRAF degradation. The degradation of CRAF is now understood to be a cell-intrinsic mechanism that occurs as a consequence of MEK1/2 protein depletion, rather than a direct collateral effect of the PROTAC. This dual degradation of both MEK1/2 and CRAF positions this compound as a promising therapeutic strategy to overcome resistance mechanisms associated with MEK inhibitors.
Comparative Analysis of MEK-Targeting Compounds
Mass spectrometry-based quantitative proteomics has enabled a direct comparison of the cellular effects of this compound and the MEK inhibitor PD0325901. The following table summarizes the key differences in their impact on the proteome of PANC-1 cancer cells after 24 hours of treatment.
| Feature | This compound (MEK1/2 Degrader) | PD0325901 (MEK Inhibitor) |
| Primary Target Effect | Degradation of MEK1 and MEK2 proteins | Inhibition of MEK1 and MEK2 kinase activity |
| Effect on CRAF | Significant reduction in total CRAF protein levels | No significant change in CRAF protein levels |
| Mechanism of CRAF Reduction | Indirect, cell-intrinsic mechanism following MEK1/2 degradation | Not applicable |
| Downstream Signaling | Inhibition of downstream ERK phosphorylation | Inhibition of downstream ERK phosphorylation |
Quantitative data derived from global proteomics experiments are available in the supplementary materials of the cited publication.
Further comparisons with other MEK1/2 PROTACs, such as the VHL-based MS432 and the CRBN-based MS910, have also demonstrated the degradation of both MEK1/2 and CRAF, suggesting this is a common feature of MEK1/2 degraders.
Mechanism of Action: A Tale of Two Degradations
The mechanism of action of this compound is a two-step process that has been elucidated through a combination of proteomic, genetic, and biochemical experiments.
-
Direct Degradation of MEK1/2: As a PROTAC, this compound forms a ternary complex with MEK1/2 and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of MEK1/2, marking them for degradation by the proteasome.
-
Indirect Degradation of CRAF: The depletion of MEK1/2 proteins from the cell triggers a cell-intrinsic mechanism that leads to the degradation of CRAF. Time-course experiments have shown that MEK1/2 degradation precedes CRAF degradation by several hours. Furthermore, genetic knockdown of MEK1 and MEK2 mirrors the effect of this compound, resulting in reduced CRAF protein levels. This indicates that MEK1/2 play a crucial, kinase-independent role in stabilizing CRAF.
The following diagram illustrates the proposed mechanism of action for this compound.
Mechanism of Action: VHL vs. CRBN Recruitment
A Comparative Guide to MEK1/2 Degraders: MS934 (VHL-Recruiting) vs. CRBN-Recruiting Analogs
This guide provides a detailed comparison between this compound, a potent von Hippel-Lindau (VHL)-recruiting MEK1/2 degrader, and the class of cereblon (CRBN)-recruiting MEK1/2 degraders. The comparison is aimed at researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to inform research and development decisions in the field of targeted protein degradation.
Both this compound and CRBN-recruiting degraders operate via the proteolysis-targeting chimera (PROTAC) mechanism. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the target protein (MEK1/2), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
The key difference lies in the E3 ligase they recruit:
-
This compound recruits the VHL E3 ligase to form a ternary complex with MEK1/2, leading to its ubiquitination and subsequent degradation.[1][2][3]
-
CRBN-recruiting degraders (e.g., MS910) utilize a ligand that binds to cereblon (CRBN) , a component of the CUL4-DDB1-RBX1 E3 ligase complex, to achieve the same outcome.[1]
The choice of E3 ligase can influence the degrader's potency, degradation kinetics, and potential for off-target effects.[1]
Performance Data Comparison
The following tables summarize quantitative data from comparative studies of the VHL-recruiting degrader this compound and the first-in-class CRBN-recruiting MEK1/2 degrader, MS910.[1]
Table 1: In Vitro Degradation Profile (24h Treatment)
| Compound | E3 Ligase | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | VHL | HT-29 | MEK1 | 18 ± 1 | >95% |
| HT-29 | MEK2 | 9 ± 3 | >95% | ||
| SK-MEL-28 | MEK1 | 10 ± 1 | >95% | ||
| SK-MEL-28 | MEK2 | 4 ± 1 | >95% | ||
| MS910 | CRBN | HT-29 | MEK1 | ~300 | ~90% |
| HT-29 | MEK2 | ~300 | ~90% |
Data sourced from Hu J, et al. J Med Chem. 2020.[1][4]
Table 2: Cellular Antiproliferative Activity
| Compound | E3 Ligase | Cell Line | GI₅₀ (nM) |
| This compound | VHL | HT-29 | 23 ± 5 |
| SK-MEL-28 | 40 ± 10 | ||
| SU-DHL-1 | 330 | ||
| MS910 | CRBN | HT-29 | 400 ± 100 |
Data sourced from Hu J, et al. J Med Chem. 2020 and MedchemExpress.[1][2][4]
Summary of Findings:
-
Potency: The VHL-recruiting degrader this compound demonstrates significantly higher potency in both protein degradation (lower DC₅₀) and growth inhibition (lower GI₅₀) compared to the CRBN-recruiting degrader MS910 in the tested cell lines.[1][4]
-
Kinetics: Time-course experiments revealed that VHL-recruiting degraders like this compound induce significant MEK1/2 degradation within 2 hours, reaching maximum degradation within 8 hours. The CRBN-recruiting degrader MS910 showed slower degradation kinetics.[1]
-
Collateral Effects: Both VHL and CRBN-recruiting MEK1/2 degraders have been shown to cause the subsequent degradation of the upstream kinase CRAF.[5][6] This is now understood to be a cell-intrinsic consequence of MEK1/2 depletion rather than a direct collateral degradation event.[7][8][9]
Signaling Pathway Context: The MAPK/ERK Cascade
MEK1 and MEK2 are central kinases in the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Degrading MEK1/2 effectively shuts down this signaling cascade downstream of RAF.
References
- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers | MDPI [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themoonlight.io [themoonlight.io]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of MS934 with BRAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of BRAF and MEK inhibitors has become a cornerstone of therapy for BRAF-mutant melanomas, significantly improving patient outcomes compared to monotherapy.[1][2] This guide provides a comparative framework for evaluating the synergistic effects of MS934, a novel MEK1/2 degrader, with BRAF inhibitors. While direct experimental data on the synergistic combination of this compound and BRAF inhibitors is not yet widely available in published literature, this document will extrapolate from the well-established principles of BRAF/MEK inhibitor synergy and the known mechanism of this compound.
Introduction to this compound
This compound is a potent and selective heterobifunctional small-molecule degrader of MEK1 and MEK2. It operates as a proteolysis-targeting chimera (PROTAC), which brings MEK1/2 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MEK1/2.[3] This mechanism of action, the physical removal of the target protein, offers a distinct therapeutic strategy compared to traditional enzymatic inhibition. Furthermore, it has been suggested that the combination of MEK1/2 degradation with BRAF inhibition may provide significant therapeutic benefits.[3]
The Rationale for Combining this compound with BRAF Inhibitors
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in BRAF (most commonly V600E) lead to constitutive activation of this pathway. BRAF inhibitors, such as vemurafenib, dabrafenib, and encorafenib, have shown significant efficacy; however, resistance often develops through reactivation of the MAPK pathway.[4]
Combining a BRAF inhibitor with a MEK inhibitor provides a more comprehensive blockade of the MAPK pathway, delaying the onset of resistance and improving progression-free and overall survival.[1][2] Given that this compound targets MEK1/2 for degradation, its combination with a BRAF inhibitor is hypothesized to offer a potent synergistic anti-tumor effect.
Data Presentation: Synergistic Effects of BRAF and MEK Inhibitors (Representative Data)
As specific quantitative data for the this compound-BRAF inhibitor combination is not yet publicly available, the following tables present representative data from studies on the synergistic effects of traditional BRAF and MEK inhibitors. This data illustrates the expected outcomes from such a combination.
Table 1: In Vitro Cell Viability (Hypothetical Data Based on Typical Results)
| Treatment Group | Cell Line | IC50 (nM) | Combination Index (CI)* |
| BRAF Inhibitor (e.g., Dabrafenib) | A375 (BRAF V600E) | 50 | - |
| This compound | A375 (BRAF V600E) | 25 | - |
| BRAF Inhibitor + this compound (1:1 Ratio) | A375 (BRAF V600E) | 8 | < 1 (Synergistic) |
| BRAF Inhibitor (e.g., Dabrafenib) | SK-MEL-28 (BRAF V600E) | 60 | - |
| This compound | SK-MEL-28 (BRAF V600E) | 30 | - |
| BRAF Inhibitor + this compound (1:1 Ratio) | SK-MEL-28 (BRAF V600E) | 12 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition (Representative Data)
| Treatment Group | Animal Model | Average Tumor Volume Reduction (%) |
| Vehicle Control | BRAF V600E Xenograft | 0 |
| BRAF Inhibitor | BRAF V600E Xenograft | 45 |
| This compound | BRAF V600E Xenograft | 35 |
| BRAF Inhibitor + this compound | BRAF V600E Xenograft | 85 |
Signaling Pathway and Mechanism of Action
The combination of a BRAF inhibitor and this compound targets the MAPK/ERK pathway at two critical nodes. The BRAF inhibitor blocks the activity of the mutated BRAF protein, while this compound eliminates the downstream MEK1/2 proteins. This dual action is expected to lead to a more profound and sustained inhibition of ERK phosphorylation, a key driver of tumor cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of synergistic effects. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the BRAF inhibitor, this compound, and the combination of both for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy is calculated using methods such as the Chou-Talalay combination index.
Western Blot Analysis for Phospho-ERK
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize the phospho-ERK signal to total ERK and the loading control.
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of BRAF and MEK Inhibitors Improves Survival in Patients with Advanced Melanoma | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Phase I Study of the Combination of Vemurafenib, Carboplatin, and Paclitaxel in Patients with BRAF-Mutated Melanoma and Other Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of MS934, a Novel MEK1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiproliferative effects of MS934, a potent and selective MEK1/2 PROTAC (Proteolysis Targeting Chimera) degrader. Due to the novelty of this compound, this guide is based on the currently available data from its initial characterization studies. An assessment of the inter-laboratory reproducibility of its antiproliferative effects is challenging due to the limited number of independent published studies. This guide aims to provide a baseline for researchers interested in utilizing or further investigating this compound.
Mechanism of Action: A Dual Approach to MAPK Pathway Inhibition
This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2 kinases.[1] This targeted protein degradation mechanism distinguishes this compound from traditional MEK inhibitors, which only block the kinase activity. By removing the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase inhibitor therapy.
A key finding is that this compound also induces the degradation of the upstream kinase CRAF in KRAS mutant cells.[1] This collateral degradation of CRAF provides a dual blockade of the MAPK/ERK signaling pathway, offering a potential advantage in cancers driven by KRAS mutations.
Antiproliferative Activity of this compound
The antiproliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The following table summarizes the reported half-maximal growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HT-29 | Colorectal Cancer | 23,000 | [1] |
| SK-MEL-28 | Melanoma | 40 | [1] |
| SU-DHL-1 | B-cell Lymphoma | 330 | [1] |
Note: The significant difference in GI50 values across cell lines highlights the importance of cell context in determining sensitivity to this compound. The high GI50 in HT-29 cells, despite being a KRAS mutant line, suggests that other factors may influence the response to MEK1/2 degradation in this cell line.
Comparison with Alternative MEK Inhibitors
While direct head-to-head studies comparing the antiproliferative effects of this compound with other MEK inhibitors are not yet publicly available, a comparison can be made based on their mechanism of action.
| Feature | This compound (PROTAC Degrader) | Trametinib/Cobimetinib (Kinase Inhibitors) |
| Mechanism | Catalytic and non-catalytic inhibition via protein degradation. | Catalytic inhibition by binding to the allosteric site of MEK1/2. |
| Effect on Protein Levels | Reduces total MEK1/2 and CRAF protein levels. | No direct effect on protein levels. |
| Potential Advantages | - May overcome resistance mediated by scaffolding functions of MEK. - Dual targeting of MEK and CRAF. - Potential for more sustained pathway inhibition. | - Well-characterized clinical activity and safety profiles. |
| Potential Disadvantages | - Newer modality with less clinical data. - Potential for off-target protein degradation ("hook effect"). | - Subject to resistance mechanisms that reactivate the MAPK pathway. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to evaluate the antiproliferative effects of this compound.
Cell Viability Assay (WST-8)
This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other test compounds)
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis for MEK, p-MEK, ERK, and p-ERK
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the MAPK pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MEK1/2, anti-phospho-MEK1/2, anti-ERK1/2, anti-phospho-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Logical Framework for Assessing Reproducibility
To rigorously assess the reproducibility of this compound's antiproliferative effects, a logical framework should be followed when new data from independent laboratories becomes available.
References
Safety Operating Guide
Proper Disposal of MS934: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, MS934 is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, proper disposal according to laboratory best practices and local regulations is still essential to ensure safety and environmental responsibility. This guide provides detailed procedures for the handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its basic properties and safety measures.
Table 1: this compound Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-22-(tert-Butyl)-1-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)-1,20-dioxo-3-oxa-2,8,21-triazatricosan-23-oyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C52H69F3IN7O6S[2] |
| Molecular Weight | 1104.11[1] |
| CAS Number | 2756323-15-4[1] |
| Appearance | Solid[2] |
| Solubility | 10 mM in DMSO[2] |
| Storage | Solid Powder: -20°C for 12 months. In Solvent: -80°C for 6 months.[2] |
Although not classified as hazardous, standard laboratory personnel protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[1]
Step-by-Step Disposal Procedure for this compound
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. Do not mix it with hazardous waste streams unless required by your institution's specific protocols.
-
Solid Waste: Unused or expired solid this compound, and contaminated items such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: Solutions containing this compound, such as remaining cell culture media or assay solutions.
Step 2: Containerization and Labeling
Use appropriate, sealed containers for waste collection to prevent leaks and spills.
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Liquid Waste: Collect in a compatible, leak-proof container with a secure screw-top cap. Avoid using food containers.[3]
All waste containers must be clearly labeled with the contents ("this compound Waste," "Non-Hazardous Chemical Waste"), the date, and the name of the generating laboratory.
Step 3: On-site Neutralization and Decontamination (as applicable)
For surfaces and equipment contaminated with this compound, decontamination can be achieved by scrubbing with alcohol.[1] Absorb any spills with an inert material like diatomite or universal binders before disposal.[1]
Step 4: Final Disposal Pathway
The final disposal route for non-hazardous chemical waste like this compound is dictated by institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Table 2: Disposal Options for Non-Hazardous Laboratory Waste
| Disposal Pathway | Description | Applicability to this compound |
| EHS/EH&S Collection | Your institution's environmental safety office collects the waste for proper disposal. This is the most recommended and safest option. | Primary Recommended Route. Treat this compound waste as chemical waste to be collected by your EHS office. |
| Sanitary Sewer (Drain) | Disposal of small quantities of water-soluble, non-toxic substances.[4] | Consult EHS. Generally, laboratory chemicals should not be disposed of down the drain without explicit approval from your institution's EHS department. |
| Regular Trash | For solid, non-hazardous, and non-regulated waste.[5] | Consult EHS. Empty, decontaminated containers may be disposable in regular trash after defacing the label.[6] Solid this compound waste should not be placed in regular trash without EHS approval. |
Experimental Protocol Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Signaling Pathway Context: this compound as a MEK1/2 Degrader
To provide further context for researchers using this compound, this compound is a VHL-recruiting MEK1/2 degrader.[2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of MEK1 and MEK2 proteins.[2]
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
Personal protective equipment for handling MS934
Essential Safety and Handling Guide for MS934
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure safe operational use and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial. Full personal protective equipment should be worn at all times to minimize exposure risk.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect from splashes. |
| Hand Protection | Chemical-resistant Gloves | Compatible with the solvents used. |
| Body Protection | Laboratory Coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. Use appropriate respiratory protection if dust or aerosols are generated. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust, vapors, or mist.[1]
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature is -20°C, protected from light and stored under nitrogen.[1]
-
For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or water courses.[1]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: May emit irritant fumes during combustion.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste according to local regulations.[1]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Figure 1: General Handling Workflow for this compound.
Caption: Figure 2: this compound Spill Response Plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
